1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

Catalog No.
S14182814
CAS No.
M.F
C8H10Cl2FN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochlo...

Product Name

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

IUPAC Name

1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H

InChI Key

BJECCCSCNGQYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)N.Cl

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a chlorine and a fluorine atom on the phenyl ring. Its molecular formula is C8H10ClFC_8H_{10}ClF with a molecular weight of approximately 210.07 g/mol. This compound is often utilized in medicinal chemistry as an intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders.

The chemical reactivity of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride includes several key reactions:

  • Reductive Amination: The compound can be synthesized from 2-chloro-5-fluorobenzaldehyde through reductive amination, utilizing an appropriate amine and a reducing agent such as sodium cyanoborohydride.
  • Hydrochloride Formation: The free base form of the amine can be converted into its hydrochloride salt by treatment with hydrochloric acid.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of various functional groups, which can modify its biological activity and properties .

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride exhibits significant biological activity, primarily through its interaction with specific receptors and enzymes. The compound may function as either an agonist or antagonist, influencing various biological pathways. Its unique structure allows it to modulate receptor activity effectively, making it a candidate for further investigation in pharmacological studies targeting neurological conditions.

The synthesis of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 2-chloro-5-fluorobenzaldehyde.
  • Reductive Amination: The aldehyde is reacted with an amine source under reducing conditions to form the corresponding amine.
  • Chiral Resolution: If a racemic mixture is obtained, resolution techniques are applied to isolate the desired enantiomer.
  • Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt.

This compound has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing drugs that target neurological disorders.
  • Organic Synthesis: It acts as a building block for more complex organic molecules.
  • Biological Studies: Used in research involving receptor binding and enzyme inhibition studies.
  • Industrial

Research has shown that 1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride interacts with various biological targets, including neurotransmitter receptors. Its interactions can lead to significant effects on cellular signaling pathways, making it a valuable compound for studying pharmacodynamics and pharmacokinetics in drug development processes.

Several compounds share structural similarities with 1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
(S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochlorideChiral amine with similar substituentsDifferent biological activity due to stereochemistry
1-(2-Chloro-5-fluorophenyl)ethanamineNon-chiral version of the compoundLacks specific chiral properties affecting activity
2-Chloro-5-fluoroamphetamineStructurally related but with distinct pharmacological effectsPotentially different therapeutic applications

Uniqueness

The uniqueness of 1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride lies in its chiral configuration, which imparts distinct biological activities compared to its enantiomers and other related compounds. This specificity enhances its value in developing selective pharmaceuticals and research tools aimed at understanding complex biological systems .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

209.0174329 g/mol

Monoisotopic Mass

209.0174329 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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